5,5'-Carbonylbis(6-chloro-2-benzofuran-1,3-dione)
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Overview
Description
5,5’-Carbonylbis(6-chloro-2-benzofuran-1,3-dione) is a chemical compound that belongs to the class of benzofuran derivatives.
Preparation Methods
The synthesis of 5,5’-Carbonylbis(6-chloro-2-benzofuran-1,3-dione) involves the reaction of 6-chloro-2-benzofuran-1,3-dione with a carbonylating agent. The reaction conditions typically include the use of a solvent, such as dichloromethane or toluene, and a catalyst, such as triethylamine or pyridine. The reaction is carried out at a temperature range of 0-50°C, and the product is purified by recrystallization or chromatography .
Chemical Reactions Analysis
5,5’-Carbonylbis(6-chloro-2-benzofuran-1,3-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo substitution reactions with nucleophiles, such as amines or thiols, to form substituted benzofuran derivatives
Scientific Research Applications
5,5’-Carbonylbis(6-chloro-2-benzofuran-1,3-dione) has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound exhibits biological activities, such as antimicrobial and anticancer properties, making it a potential candidate for drug development.
Medicine: Due to its biological activities, it is studied for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of organic electrode materials for sodium-ion batteries, enhancing their electrochemical performance
Mechanism of Action
The mechanism of action of 5,5’-Carbonylbis(6-chloro-2-benzofuran-1,3-dione) involves its interaction with specific molecular targets and pathways. The compound can initiate the insertion of sodium ions and activate ortho-carbonyl functional groups, leading to its high theoretical specific capacity for sodium-ion storage. This mechanism is particularly relevant in the context of its application in sodium-ion batteries .
Comparison with Similar Compounds
5,5’-Carbonylbis(6-chloro-2-benzofuran-1,3-dione) can be compared with other benzofuran derivatives, such as:
5,5’-Carbonylbis(2-benzofuran-1,3-dione): Similar in structure but lacks the chlorine substituents, which may affect its biological and chemical properties.
Benzophenonetetracarboxylic acid dianhydride: Another related compound with different functional groups, leading to variations in its reactivity and applications.
Properties
CAS No. |
137911-87-6 |
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Molecular Formula |
C17H4Cl2O7 |
Molecular Weight |
391.1 g/mol |
IUPAC Name |
5-chloro-6-(6-chloro-1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C17H4Cl2O7/c18-11-3-7-5(14(21)25-16(7)23)1-9(11)13(20)10-2-6-8(4-12(10)19)17(24)26-15(6)22/h1-4H |
InChI Key |
VCDNVUTZVJFNQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1C(=O)C3=C(C=C4C(=C3)C(=O)OC4=O)Cl)Cl)C(=O)OC2=O |
Origin of Product |
United States |
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